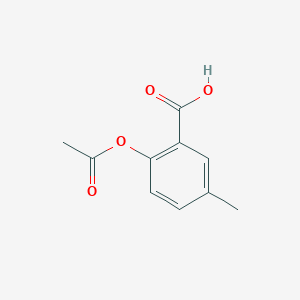

Acide 2-(acétyloxy)-5-méthylbenzoïque

Vue d'ensemble

Description

2-(Acetyloxy)-5-methylbenzoic acid, also known as acetylsalicylic acid, is a widely used compound in the pharmaceutical industry. It is a derivative of salicylic acid and is commonly known for its use as an analgesic, antipyretic, and anti-inflammatory agent. This compound is a member of the non-steroidal anti-inflammatory drugs (NSAIDs) and is most famously recognized as the active ingredient in aspirin .

Applications De Recherche Scientifique

2-(Acetyloxy)-5-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.

Biology: Studied for its effects on cellular processes and as a model compound for studying enzyme inhibition.

Medicine: Extensively researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and cardiovascular benefits.

Industry: Used in the production of various pharmaceuticals and as an additive in some industrial processes.

Mécanisme D'action

Target of Action

The primary targets of 2-(Acetyloxy)-5-methylbenzoic acid are enzymes known as cyclooxygenases (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Mode of Action

2-(Acetyloxy)-5-methylbenzoic acid acts by irreversibly inhibiting both COX-1 and COX-2 enzymes . It does so by acetylating the hydroxyl of a serine residue at the 530 amino acid position . This inhibition results in decreased production of prostaglandins and thromboxanes .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of prostaglandins and thromboxanes . It is also involved in the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .

Pharmacokinetics

It is known that acetic acid, a related compound, is used locally and occasionally internally .

Result of Action

The inhibition of cyclooxygenase enzymes by 2-(Acetyloxy)-5-methylbenzoic acid leads to a decrease in the production of prostaglandins and thromboxanes . This can result in reduced inflammation, pain, and fever .

Action Environment

The action, efficacy, and stability of 2-(Acetyloxy)-5-methylbenzoic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like 2-(Acetyloxy)-5-methylbenzoic acid, is known to be influenced by reaction conditions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-5-methylbenzoic acid typically involves the acetylation of salicylic acid. The most common method is the reaction of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds as follows:

C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH

In this reaction, salicylic acid (C7H6O3) reacts with acetic anhydride ((CH3CO)2O) to form 2-(Acetyloxy)-5-methylbenzoic acid (C9H8O4) and acetic acid (CH3COOH) .

Industrial Production Methods

Industrial production of 2-(Acetyloxy)-5-methylbenzoic acid follows a similar synthetic route but on a larger scale. The process involves the continuous addition of salicylic acid and acetic anhydride into a reactor, where the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the reaction, and the product is purified through crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Acetyloxy)-5-methylbenzoic acid undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, especially under acidic or basic conditions, it hydrolyzes to form salicylic acid and acetic acid.

Esterification: It can react with alcohols to form esters.

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions

Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Hydrolysis: Salicylic acid and acetic acid.

Esterification: Various esters depending on the alcohol used.

Oxidation: Various oxidation products, including quinones and other aromatic compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Salicylic Acid: The parent compound of 2-(Acetyloxy)-5-methylbenzoic acid, used primarily as a topical treatment for skin conditions.

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different mechanism of action.

Naproxen: An NSAID with a longer duration of action compared to 2-(Acetyloxy)-5-methylbenzoic acid.

Uniqueness

2-(Acetyloxy)-5-methylbenzoic acid is unique in its irreversible inhibition of COX enzymes, which distinguishes it from other NSAIDs that typically act as reversible inhibitors. This property makes it particularly effective in reducing platelet aggregation and providing cardiovascular protection .

Propriétés

IUPAC Name |

2-acetyloxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMUQQMPOYILBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631579 | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-08-6 | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)

![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)